molecular formula C26H24N4O4 B2485639 1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251575-93-5

1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2485639
CAS No.: 1251575-93-5
M. Wt: 456.502
InChI Key: MDIOWJTXYRHETJ-UHFFFAOYSA-N
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Description

1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including amide, imidazole, and methoxy groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of 3-methoxybenzamido intermediate: This step involves the reaction of 3-methoxybenzoic acid with an amine to form the corresponding amide.

    Benzylation: The amide intermediate is then subjected to benzylation using a suitable benzyl halide in the presence of a base.

    Imidazole ring formation: The benzylated intermediate undergoes cyclization with an imidazole derivative to form the imidazole ring.

    Carboxamide formation: Finally, the imidazole intermediate is reacted with 4-methoxyphenyl isocyanate to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide and imidazole groups can be reduced under suitable conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imidazole ring allows it to interact with metal ions or active sites of enzymes, while the amide and methoxy groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide: can be compared with other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-33-22-12-10-21(11-13-22)29-26(32)24-16-30(17-27-24)15-18-6-8-20(9-7-18)28-25(31)19-4-3-5-23(14-19)34-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIOWJTXYRHETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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